REACTION_SMILES
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[Br:1][CH2:2][C:3](=[O:4])[O:5][CH2:6][CH3:7].[C:22](=[O:23])([O-:24])[O-:25].[CH3:28][C:29]#[N:30].[K+:26].[K+:27].[N+:8](=[O:9])([O-:10])[c:11]1[cH:12][c:13]2[c:14]([cH:20][cH:21]1)[NH:15][C:16](=[O:19])[CH2:17][O:18]2>>[CH2:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[N:15]1[c:14]2[c:13]([cH:12][c:11]([N+:8](=[O:9])[O-:10])[cH:21][cH:20]2)[O:18][CH2:17][C:16]1=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1COc2cc([N+](=O)[O-])ccc2N1
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Name
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Type
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product
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Smiles
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CCOC(=O)CN1C(=O)COc2cc([N+](=O)[O-])ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |